molecular formula C19H25N3O2 B6968255 N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide

Cat. No.: B6968255
M. Wt: 327.4 g/mol
InChI Key: MIWWREWDCZYMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, an acetylphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring. The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide is unique due to its combination of a pyrazole ring and a carboxamide group, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-17(6-2)22-13(3)18(12-21-22)19(24)20-11-15-8-7-9-16(10-15)14(4)23/h7-10,12,17H,5-6,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWWREWDCZYMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.